molecular formula C15H15Br B7967756 4-Bromo-4'-isopropyl-1,1'-biphenyl

4-Bromo-4'-isopropyl-1,1'-biphenyl

Cat. No.: B7967756
M. Wt: 275.18 g/mol
InChI Key: VGKTUBXBXQRUPJ-UHFFFAOYSA-N
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Description

4-Bromo-4’-isopropyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a bromine atom and an isopropyl group on the biphenyl structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-isopropyl-1,1’-biphenyl typically involves the following steps:

    Friedel-Crafts Alkylation: This step introduces the isopropyl group onto the biphenyl structure. The reaction involves the use of an alkyl halide (such as isopropyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the alkylation of biphenyl.

    Bromination: The introduction of the bromine atom is achieved through electrophilic aromatic substitution. Bromine (Br2) is used as the brominating agent, and the reaction is typically carried out in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Industrial Production Methods: Industrial production of 4-Bromo-4’-isopropyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Electrophilic Substitution: The compound undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic rings.

    Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also occur, converting the bromine atom to a hydrogen atom.

    Cross-Coupling Reactions: The bromine atom on the biphenyl structure makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.

    Sulfonation: Sulfuric acid (H2SO4) is the primary reagent.

    Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

    Cross-Coupling: Palladium catalysts (Pd) and boronic acids are commonly used.

Major Products:

    Nitration: Nitro derivatives of the biphenyl compound.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Additional halogenated biphenyl compounds.

    Cross-Coupling: New biphenyl derivatives with various substituents.

Scientific Research Applications

4-Bromo-4’-isopropyl-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-isopropyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and isopropyl group influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    4-Bromo-1,1’-biphenyl: Lacks the isopropyl group, making it less sterically hindered.

    4-Isopropyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity in electrophilic substitution reactions.

    4-Bromo-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness: 4-Bromo-4’-isopropyl-1,1’-biphenyl is unique due to the combination of the bromine atom and the isopropyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-bromo-4-(4-propan-2-ylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKTUBXBXQRUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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